![molecular formula C22H25N3O2 B4795921 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide](/img/structure/B4795921.png)
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-3, is a small molecule inhibitor that has been used in scientific research to study the role of various enzymes and proteins in biological processes. This compound has shown promising results in several studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is an inhibitor of several enzymes and proteins, including PARP and CK2. It works by binding to the active site of these enzymes and blocking their activity. This inhibition can lead to changes in cellular processes, such as DNA repair and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide depend on the specific enzyme or protein that it is inhibiting. For example, inhibition of PARP can lead to increased DNA damage and cell death, while inhibition of CK2 can lead to decreased cell proliferation and increased apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of these molecules in biological processes with a high degree of precision. However, one limitation of using 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of more specific inhibitors for certain enzymes and proteins, which could lead to more targeted therapies for diseases such as cancer. Additionally, further studies are needed to investigate the potential side effects of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide and other small molecule inhibitors, as well as their potential for drug interactions.
Scientific Research Applications
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been used in several scientific studies to investigate the role of various enzymes and proteins in biological processes. For example, it has been used to study the mechanism of action of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has also been used to investigate the role of the protein kinase CK2 in cancer cells.
properties
IUPAC Name |
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-25(6-2)17-10-9-16-12-18(21(23)27-20(16)13-17)22(26)24-19-11-14(3)7-8-15(19)4/h7-13,23H,5-6H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADMJJOCKOUYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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